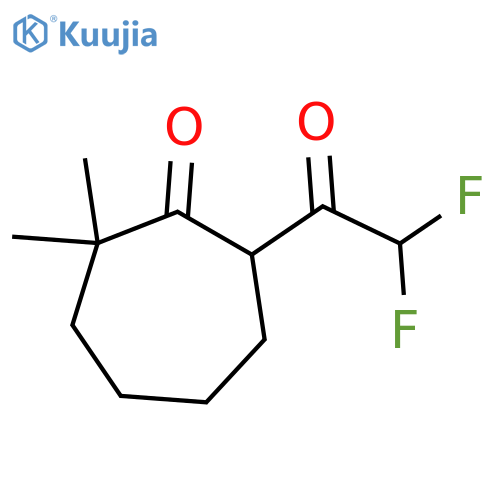Cas no 2138371-83-0 (7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one)

7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one 化学的及び物理的性質
名前と識別子
-
- 7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one
- 2138371-83-0
- EN300-1127686
-
- インチ: 1S/C11H16F2O2/c1-11(2)6-4-3-5-7(9(11)15)8(14)10(12)13/h7,10H,3-6H2,1-2H3
- InChIKey: OZVMHUNXHHLPAW-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1C(C(C)(C)CCCC1)=O)=O)F
計算された属性
- せいみつぶんしりょう: 218.11183607g/mol
- どういたいしつりょう: 218.11183607g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1127686-1.0g |
7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one |
2138371-83-0 | 1g |
$1343.0 | 2023-06-09 | ||
| Enamine | EN300-1127686-0.05g |
7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one |
2138371-83-0 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1127686-0.5g |
7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one |
2138371-83-0 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1127686-10.0g |
7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one |
2138371-83-0 | 10g |
$5774.0 | 2023-06-09 | ||
| Enamine | EN300-1127686-10g |
7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one |
2138371-83-0 | 95% | 10g |
$4236.0 | 2023-10-26 | |
| Enamine | EN300-1127686-0.1g |
7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one |
2138371-83-0 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1127686-0.25g |
7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one |
2138371-83-0 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
| Enamine | EN300-1127686-5.0g |
7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one |
2138371-83-0 | 5g |
$3894.0 | 2023-06-09 | ||
| Enamine | EN300-1127686-2.5g |
7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one |
2138371-83-0 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1127686-1g |
7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one |
2138371-83-0 | 95% | 1g |
$986.0 | 2023-10-26 |
7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
4. Book reviews
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-oneに関する追加情報
Introduction to 7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one (CAS No. 2138371-83-0)
7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one (CAS No. 2138371-83-0) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its cycloheptane ring and the presence of difluoroacetyl and dimethyl groups, which confer specific chemical properties and reactivity.
The synthesis of 7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one typically involves multi-step reactions, including the formation of the cycloheptane ring and the introduction of the difluoroacetyl and dimethyl functionalities. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and industrial applications.
In the context of pharmaceutical research, 7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one has shown promise as a potential lead compound for drug development. Its unique structure allows it to interact with specific biological targets, such as enzymes and receptors, which are crucial for various physiological processes. Studies have indicated that this compound may exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a valuable candidate for further investigation.
One of the key areas of research involving 7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one is its potential use in the treatment of neurodegenerative diseases. Neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease are characterized by the progressive loss of neuronal function and are associated with chronic inflammation and oxidative stress. Preliminary studies have shown that this compound can modulate key signaling pathways involved in these processes, potentially offering a new therapeutic approach.
In addition to its pharmaceutical applications, 7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one has also been explored for its use in materials science. The presence of fluorine atoms in the difluoroacetyl group can enhance the thermal stability and chemical resistance of materials derived from this compound. This makes it a promising candidate for developing advanced polymers and coatings with improved performance characteristics.
The physicochemical properties of 7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one, such as its solubility, melting point, and stability under various conditions, have been extensively studied. These properties are crucial for optimizing its use in different applications. For instance, understanding its solubility in various solvents can help in designing more effective formulations for drug delivery systems or polymer synthesis.
Safety is a critical consideration when working with any chemical compound. While no specific safety data is available for 7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one, general guidelines for handling organic compounds should be followed to ensure safe laboratory practices. This includes proper storage conditions, use of personal protective equipment (PPE), and adherence to standard operating procedures (SOPs) for chemical handling.
In conclusion, 7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one (CAS No. 2138371-83-0) is a versatile compound with a wide range of potential applications in pharmaceuticals and materials science. Ongoing research continues to uncover new insights into its properties and potential uses, making it an exciting area of study for chemists and researchers alike.
2138371-83-0 (7-(2,2-difluoroacetyl)-2,2-dimethylcycloheptan-1-one) 関連製品
- 1361645-16-0(3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl)
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)
- 59448-25-8((2,2'-Bipyridine)diiodonickel)
- 1601908-36-4((4-ethylmorpholin-2-yl)methanesulfonamide)
- 1705220-88-7(3-4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl-6-(1H-imidazol-1-yl)pyridazine)
- 1368712-24-6(Benzeneethanol, α-(aminomethyl)-3,4-dimethyl-)
- 2229266-12-8(tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate)
- 1800303-78-9(4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride)
- 1152666-22-2(3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)
- 892743-78-1(1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)